

# Spectroscopic Signature of (1-ethyl-1H-pyrazol-4-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (1-ethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1587246

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This technical guide provides a detailed analysis of the spectroscopic characteristics of **(1-ethyl-1H-pyrazol-4-yl)methanol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of public experimental spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural elucidation, purity assessment, and analytical method development for this and related pyrazole derivatives.

## Molecular Structure and Overview

**(1-ethyl-1H-pyrazol-4-yl)methanol**, with the chemical formula  $C_6H_{10}N_2O$  and a molecular weight of 126.16 g/mol, features a pyrazole ring N-substituted with an ethyl group and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. The structural confirmation of newly synthesized batches of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of **(1-ethyl-1H-pyrazol-4-yl)methanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **(1-ethyl-1H-pyrazol-4-yl)methanol** is predicted to exhibit distinct signals for the pyrazole ring protons, the ethyl group, and the hydroxymethyl group. The chemical shifts are influenced by the electronic environment of each proton.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	H-5 (pyrazole ring)
~7.4	s	1H	H-3 (pyrazole ring)
~4.6	d	2H	-CH <sub>2</sub> OH
~4.1	q	2H	N-CH <sub>2</sub> CH <sub>3</sub>
~2.0	t (broad)	1H	-OH
~1.4	t	3H	N-CH <sub>2</sub> CH <sub>3</sub>

Causality behind Predicted Shifts:

- Pyrazole Protons (H-3 and H-5):** The protons on the pyrazole ring are in an aromatic environment and are expected to appear as singlets in the downfield region. Their exact chemical shifts can be influenced by the solvent and concentration.
- Ethyl Group:** The methylene protons (-CH<sub>2</sub>-) of the ethyl group are adjacent to a nitrogen atom, which deshields them, causing a downfield shift to around 4.1 ppm. These protons will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet around 1.4 ppm.
- Hydroxymethyl Group:** The methylene protons of the hydroxymethyl group (-CH<sub>2</sub>OH) are attached to the pyrazole ring and are expected to resonate as a doublet around 4.6 ppm. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~138	C-5 (pyrazole ring)
~129	C-3 (pyrazole ring)
~120	C-4 (pyrazole ring)
~55	-CH <sub>2</sub> OH
~45	N-CH <sub>2</sub> CH <sub>3</sub>
~15	N-CH <sub>2</sub> CH <sub>3</sub>

Causality behind Predicted Shifts:

- Pyrazole Carbons:** The carbon atoms of the pyrazole ring are in an aromatic system and will appear in the downfield region of the spectrum. The C-4 carbon, being substituted with the hydroxymethyl group, will have a distinct chemical shift.
- Ethyl Group Carbons:** The methylene carbon (N-CH<sub>2</sub>) is directly attached to the electronegative nitrogen atom, resulting in a downfield shift compared to the methyl carbon.
- Hydroxymethyl Carbon:** The carbon of the hydroxymethyl group (-CH<sub>2</sub>OH) is attached to the pyrazole ring and an oxygen atom, placing its resonance in the midfield region of the spectrum.

## Experimental Protocol for NMR Data Acquisition



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Caption: Standard workflow for NMR data acquisition and processing.

#### Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **(1-ethyl-1H-pyrazol-4-yl)methanol**.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d<sub>6</sub>) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube. For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the instrument to ensure a homogeneous magnetic field.
  - Acquire the <sup>1</sup>H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
  - Acquire the <sup>13</sup>C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Perform phase and baseline corrections to ensure accurate peak integration and chemical shift determination.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **(1-ethyl-1H-pyrazol-4-yl)methanol** is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Broad	O-H stretch (alcohol)
~2950-2850	Medium	C-H stretch (aliphatic)
~1600-1500	Medium	C=N and C=C stretch (pyrazole ring)
~1050	Strong	C-O stretch (primary alcohol)

### Causality behind Predicted Absorptions:

- O-H Stretch: The broad absorption band around 3300 cm<sup>-1</sup> is a hallmark of the hydroxyl group and is broadened due to hydrogen bonding.
- C-H Stretch: The absorptions in the 2950-2850 cm<sup>-1</sup> region are characteristic of the stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.
- Pyrazole Ring Stretches: The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1600-1500 cm<sup>-1</sup> region.

- **C-O Stretch:** A strong absorption band around  $1050\text{ cm}^{-1}$  is characteristic of the C-O stretching vibration of the primary alcohol.

## Experimental Protocol for IR Data Acquisition (ATR Method)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- **Background Scan:** Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Data Collection:** Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ .
- **Data Processing:** The software automatically performs a background subtraction.

## Mass Spectrometry (MS)

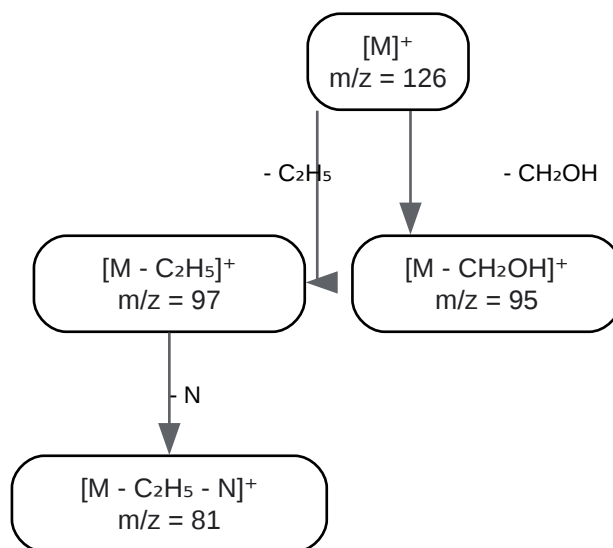
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Predicted Identity
126	$[M]^+$ (Molecular Ion)
97	$[M - C_2H_5]^+$
95	$[M - CH_2OH]^+$
81	$[M - C_2H_5 - N]^+$

Causality behind Predicted Fragmentation: The molecular ion peak  $[M]^+$  is expected at an m/z of 126, corresponding to the molecular weight of the compound. Common fragmentation

pathways for this molecule under electron ionization are likely to involve the loss of the ethyl group ( $\text{C}_2\text{H}_5$ ) or the hydroxymethyl group ( $\text{CH}_2\text{OH}$ ).



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Caption: Predicted mass spectrometry fragmentation pathway for **(1-ethyl-1H-pyrazol-4-yl)methanol**.

## Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled to a gas or liquid chromatograph.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

## Conclusion

The spectroscopic data presented in this guide, while predicted, provides a robust framework for the identification and characterization of **(1-ethyl-1H-pyrazol-4-yl)methanol**. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, can confirm the molecular structure with a high degree of confidence. Researchers working with this compound can use this guide to interpret their experimental data and to develop analytical methods for quality control and further research.

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